N-(2-methylphenyl)-2-({5-[(5-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(2-methylphenyl)-2-({5-[(5-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features multiple functional groups, including triazole rings, sulfanyl groups, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-({5-[(5-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can be approached through a multi-step synthetic route. The key steps involve the formation of the triazole rings, introduction of the sulfanyl groups, and coupling with the acetamide moiety. Typical reaction conditions may include:
Formation of Triazole Rings: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Sulfanyl Groups: Thiolation reactions using thiol reagents and suitable catalysts.
Coupling with Acetamide Moiety: Amide bond formation using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-({5-[(5-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the acetamide moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-({5-[(5-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole rings and sulfanyl groups may play a crucial role in binding to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-2-({5-[(5-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: shares structural similarities with other triazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties not found in simpler triazole compounds.
Properties
Molecular Formula |
C35H32N8O2S2 |
---|---|
Molecular Weight |
660.8 g/mol |
IUPAC Name |
2-[[5-[[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C35H32N8O2S2/c1-24-13-9-11-19-28(24)36-32(44)22-46-34-40-38-30(42(34)26-15-5-3-6-16-26)21-31-39-41-35(43(31)27-17-7-4-8-18-27)47-23-33(45)37-29-20-12-10-14-25(29)2/h3-20H,21-23H2,1-2H3,(H,36,44)(H,37,45) |
InChI Key |
MJDBJFNHHGHPGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=NN=C(N4C5=CC=CC=C5)SCC(=O)NC6=CC=CC=C6C |
Origin of Product |
United States |
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